molecular formula C13H13Br2NO3 B13436611 4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol

Numéro de catalogue: B13436611
Poids moléculaire: 391.05 g/mol
Clé InChI: CSCYJNGTIGLHLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

However, the parent compound, Arbidol (umifenovir), is extensively documented. Arbidol’s chemical structure is ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate . It is a broad-spectrum antiviral drug developed in Russia and licensed in China and Russia for influenza and other respiratory viruses. Its mechanism involves inhibiting viral fusion with host cell membranes by intercalating into lipid bilayers and stabilizing viral glycoproteins like hemagglutinin (HA) or SARS-CoV-2 spike (S) protein .

Arbidol’s pharmacological properties include:

  • High hydrophobicity, enabling rapid incorporation into membranes .
  • pH-dependent activity, with enhanced membrane interaction in acidic environments (e.g., endosomes) due to protonation .
  • Dual antiviral action: blocking viral entry and post-entry replication stages .

Propriétés

IUPAC Name

ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2NO3/c1-3-19-13(18)12-7-4-11(17)8(15)5-9(7)16(2)10(12)6-14/h4-5,17H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCYJNGTIGLHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of brominating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

the synthesis likely involves standard organic chemistry techniques such as bromination and amination under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include brominating agents, reducing agents, and nucleophiles. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives.

Applications De Recherche Scientifique

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is primarily used in scientific research, particularly in the study of antiviral agents. Its applications include:

    Chemistry: Used as a reference compound in the synthesis and analysis of antiviral agents.

    Biology: Studied for its interactions with viral proteins and its potential to inhibit viral replication.

    Medicine: Investigated for its potential use in developing new antiviral drugs.

    Industry: Used in the development and testing of antiviral formulations.

Mécanisme D'action

The mechanism of action of 4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol involves its interaction with viral proteins, leading to the inhibition of viral replication. The compound targets specific molecular pathways involved in the viral life cycle, although detailed studies on its exact mechanism are limited.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Key Antiviral Compounds and Mechanisms

Compound Mechanism of Action Spectrum of Activity Clinical Efficacy (COVID-19) Key Limitations
Arbidol Inhibits viral fusion, stabilizes S protein, blocks endosomal entry Enveloped/non-enveloped viruses (e.g., influenza, SARS-CoV-2) Reduced SARS-CoV-2 infection rate (OR = 0.313) ; shorter fever duration (3 vs. 12 days) Inconsistent efficacy in severe cases
Lopinavir/Ritonavir HIV protease inhibition HIV, SARS-CoV-2 (weak) No significant benefit vs. Arbidol ; higher viral load persistence Poor bioavailability, drug interactions
Favipiravir RNA polymerase inhibitor RNA viruses (e.g., influenza, Ebola) Limited data for COVID-19 Teratogenicity, hepatotoxicity
Chloroquine Endosomal pH elevation, immunomodulation Broad-spectrum (malaria, viruses) Synergistic with Arbidol in vitro Cardiotoxicity, low clinical efficacy

Key Research Findings

Arbidol vs. Lopinavir/Ritonavir

  • In a randomized trial, Arbidol-treated COVID-19 patients showed shorter hospitalization (12.5 vs. 20 days) and faster symptom resolution compared to lopinavir/ritonavir .
  • Viral load clearance at 14 days: 0% with Arbidol vs. 44.1% with lopinavir/ritonavir .

Arbidol vs. Chloroquine

  • Chloroquine enhances Arbidol’s activity by synergistically inhibiting endosomal entry of SARS-CoV-2. Combined use reduced viral replication in vitro .

Broad-Spectrum Activity Arbidol inhibits pH-dependent viruses (e.g., influenza, Coxsackievirus B5) by elevating endosomal pH and blocking fusion . For non-enveloped viruses (e.g., Coxsackievirus B5), Arbidol inhibits adsorption and RNA synthesis (IC₅₀ = 6.62 µg/mL) .

Pharmacokinetic Interactions

  • Co-administration with napabucasin (chemotherapy drug) increases Arbidol’s AUC by 1.85-fold, requiring dose adjustments .

Table 2: In Vitro Antiviral Potency (SARS-CoV-2)

Compound IC₅₀ (µM) Target Stage Reference
Arbidol 10–30 Entry and post-entry
Remdesivir 0.77 RNA replication N/A
Chloroquine 1.13 Endosomal acidification

Critical Analysis of Arbidol’s Clinical Utility

  • Strengths: Prophylactic efficacy: Reduced SARS-CoV-2 infection rates in healthcare workers (OR = 0.313) . Low toxicity: No mutagenic/teratogenic effects; LD₅₀ > 687 mg/kg in mice .
  • Limitations: Variable clinical outcomes: No significant impact on hospitalization rates or severe pneumonia in some studies . Formulation challenges: Poor solubility requires co-crystallization with dicarboxylic acids (e.g., fumarate) for stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.